

3-Chloro-2-iodoaniline molecular structure and weight

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Compound of Interest

Compound Name: 3-Chloro-2-iodoaniline

Cat. No.: B130401

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An In-Depth Technical Guide to 3-Chloro-2-iodoaniline

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of **3-Chloro-2-iodoaniline**, geared towards researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

3-Chloro-2-iodoaniline is an aromatic organic compound containing an aniline ring substituted with both a chlorine and an iodine atom. Its chemical structure and properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

Quantitative Data Summary

The key quantitative data for **3-Chloro-2-iodoaniline** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	3-chloro-2-iodoaniline	[1][2]
Molecular Formula	C6H5ClIN	[1][3]
Molecular Weight	253.47 g/mol	[1][3]
CAS Number	70237-25-1	[1][3]
Density	2.0±0.1 g/cm ³	[4]
Boiling Point	303.5°C at 760 mmHg	[4]
Flash Point	137.4±23.7 °C	[4]
XLogP3	2.5	[4]

Molecular Visualization

The two-dimensional chemical structure of **3-Chloro-2-iodoaniline** is depicted in the diagram below.

Caption: 2D structure of **3-Chloro-2-iodoaniline**.

Experimental Protocols

3-Chloro-2-iodoaniline serves as a key building block in the synthesis of more complex molecules. A primary application is in the preparation of indolyl benzoic acid derivatives.[1] While specific synthesis protocols for **3-Chloro-2-iodoaniline** are not readily available in the provided search results, a general and practical method for the synthesis of 2-iodoanilines involves the transition-metal-free decarboxylative iodination of anthranilic acids.

General Synthesis of 2-Iodoanilines via Decarboxylative Iodination

This protocol describes a general procedure for the synthesis of 2-iodoanilines from the corresponding anthranilic acids.

Materials:

- Substituted 2-aminobenzoic acid (anthranilic acid derivative)
- Iodine (I₂)
- Potassium Iodide (KI)
- Acetonitrile (CH₃CN)
- Oxygen (O₂)
- High-pressure stainless-steel reactor
- Ethyl acetate
- Silica gel

Procedure:

- To a high-pressure stainless-steel reactor with a glass liner, add the substituted 2-aminobenzoic acid (1.0 mmol), I₂ (0.5 equiv), and KI (0.6 equiv).
- Add 10 mL of CH₃CN to the reactor.
- Purge the autoclave by three cycles of pressurization and venting with O₂.
- Pressurize the reactor with O₂ (10 bar).
- Stir the reaction mixture at 180°C for 4 hours.
- After the reaction is complete, cool the reactor in a water bath.
- Dilute the resulting solution with ethyl acetate.
- Add silica gel to the solution and evaporate the volatiles under vacuum.
- Purify the product by flash column chromatography on silica gel.

Application in Larock Indole Synthesis

3-Chloro-2-iodoaniline is a valuable reagent in the Larock indole synthesis, a powerful palladium-catalyzed reaction for preparing substituted indoles.

Materials:

- **3-Chloro-2-iodoaniline**
- Disubstituted alkyne
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Anhydrous Dimethylformamide (DMF)
- Inert atmosphere (Argon or Nitrogen)

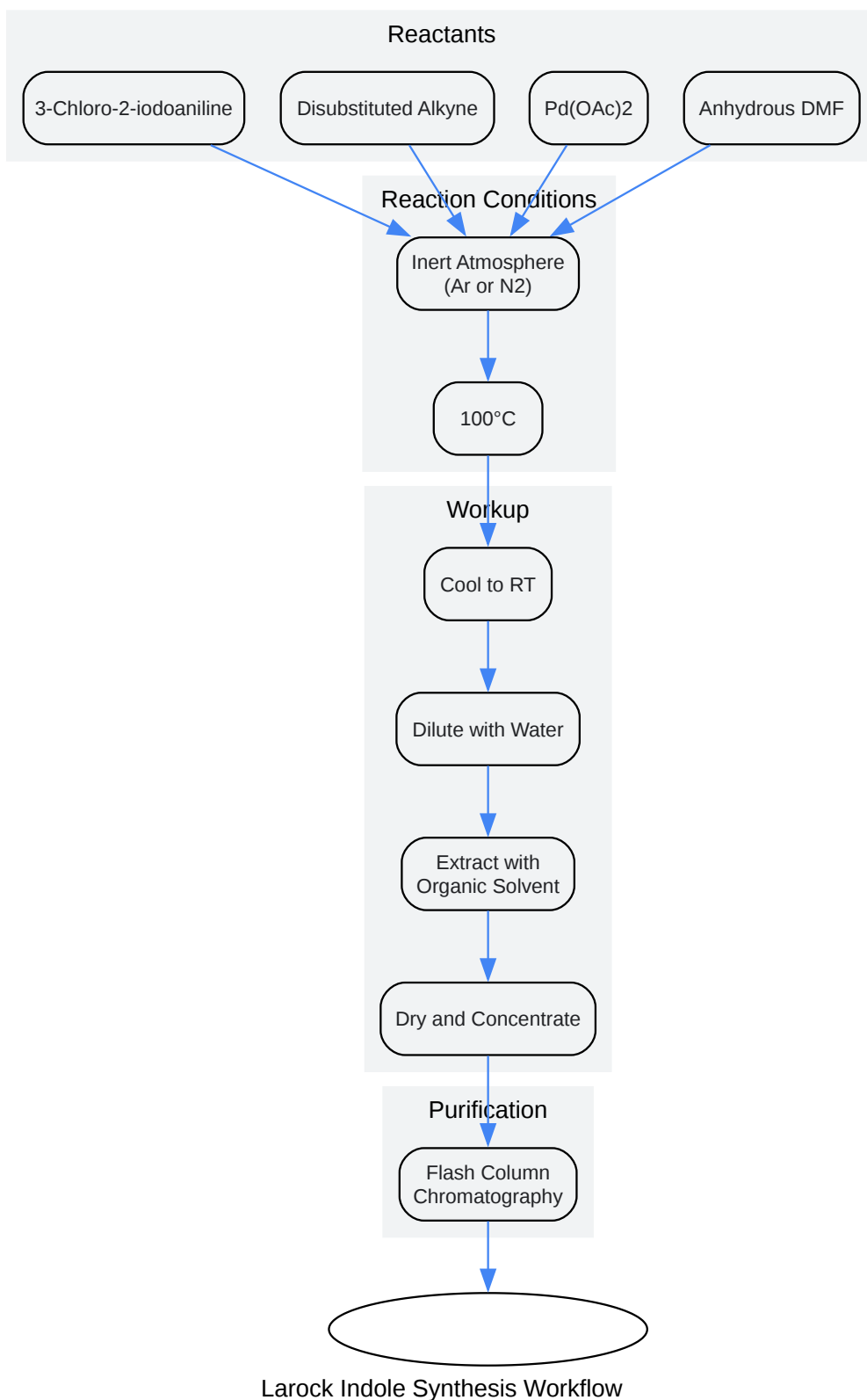
Procedure:

- In a flask, evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
- Add anhydrous DMF (5 mL) and the disubstituted alkyne (2.0-3.0 mmol) via syringe.
- Add **3-Chloro-2-iodoaniline** to the mixture.
- Add palladium(II) acetate (0.05 mmol) to the reaction mixture.
- Place the flask in a preheated oil bath at 100°C and stir vigorously.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted indole.

Logical and Experimental Workflows

The following diagram illustrates the experimental workflow for the Larock indole synthesis, a key application of **3-Chloro-2-iodoaniline** in drug development and organic synthesis.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com